molecular formula C19H18N2O3S B12602940 3-({[4-(Methanesulfonyl)phenyl](pyridin-3-yl)amino}methyl)phenol CAS No. 915373-10-3

3-({[4-(Methanesulfonyl)phenyl](pyridin-3-yl)amino}methyl)phenol

Cat. No.: B12602940
CAS No.: 915373-10-3
M. Wt: 354.4 g/mol
InChI Key: KCXNCIRHMYCJAY-UHFFFAOYSA-N
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Description

3-({4-(Methanesulfonyl)phenylamino}methyl)phenol is a structurally complex molecule featuring three key functional groups:

  • Methanesulfonyl group: A strong electron-withdrawing group (EWG) that enhances polarity and may influence binding affinity in biological systems.
  • Phenolic hydroxyl group: Provides acidity (pKa ~10) and hydrogen-bonding capacity, improving aqueous solubility compared to non-polar analogs.

Properties

CAS No.

915373-10-3

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(4-methylsulfonyl-N-pyridin-3-ylanilino)methyl]phenol

InChI

InChI=1S/C19H18N2O3S/c1-25(23,24)19-9-7-16(8-10-19)21(17-5-3-11-20-13-17)14-15-4-2-6-18(22)12-15/h2-13,22H,14H2,1H3

InChI Key

KCXNCIRHMYCJAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N(CC2=CC(=CC=C2)O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Direct Amination

This method involves the direct amination of a suitable precursor compound with the methanesulfonyl group. The steps are as follows:

  • Starting Material : A phenolic compound with an amino group.
  • Reagents : Methanesulfonyl chloride and a base such as triethylamine.
  • Procedure :
    • Dissolve the phenolic compound in an organic solvent (e.g., dichloromethane).
    • Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
    • Slowly add methanesulfonyl chloride while stirring.
    • Allow the reaction to proceed at room temperature for several hours.
    • Purify the product using column chromatography.

Method B: Multi-step Synthesis

This method involves multiple synthetic steps, starting from simpler aromatic compounds, which may be more efficient for large-scale production.

  • Synthesis of Pyridine Derivative :

    • Start with a pyridine derivative that can be functionalized at the desired position.
    • Use nitration or halogenation followed by reduction to introduce substituents.
  • Formation of Amino Group :

    • Convert the halogenated pyridine into an amino compound using ammonia or an amine under basic conditions.
  • Coupling Reaction :

    • React the amino-pyridine with a suitable phenolic compound that has been pre-functionalized with a methanesulfonyl group.
  • Final Product Isolation :

    • Purify the final product through recrystallization or chromatography.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields significantly.

  • Procedure :
    • Combine all reactants in a microwave-safe reaction vessel.
    • Use a microwave reactor to heat under controlled conditions.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Isolate and purify as previously described.

The preparation of 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol can be achieved through various synthetic routes, each offering distinct advantages depending on the scale and desired purity of the final product. Direct amination provides a straightforward approach, while multi-step synthesis allows for more complex modifications. Microwave-assisted methods represent an innovative strategy that can optimize efficiency and yield in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

3-({4-(Methanesulfonyl)phenylamino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({4-(Methanesulfonyl)phenylamino}methyl)phenol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts the target compound with structurally related molecules from the evidence:

Compound (Reference) Key Substituents Electronic Effects Solubility Potential Bioactivity
Target Compound Methanesulfonyl, pyridin-3-ylamino, phenol Strong EWG, H-bonding capacity Moderate (polar) Antimicrobial
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl Moderate EWG (Cl) Low (non-polar) Antimicrobial
4-[[4-[[[2-(3-chlorophenoxy)acetyl]amino]methyl]phenyl]carbamoyl]benzenesulfonyl fluoride Benzenesulfonyl fluoride, carbamoyl Strong EWG (sulfonyl fluoride) High (polar) Enzyme inhibition

Key Observations :

  • Methanesulfonyl vs.
  • Pyridin-3-ylamino vs. Carbamoyl: The pyridine moiety may offer better π-stacking in biological targets compared to carbamoyl groups, which rely on hydrogen bonding .
  • Phenolic Hydroxyl: Unlike non-phenolic analogs, this group improves aqueous solubility and enables pH-dependent reactivity, a critical factor in drug delivery .

Biological Activity

3-({4-(Methanesulfonyl)phenylamino}methyl)phenol, also known by its CAS number 915373-10-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a methanesulfonyl group, a phenolic moiety, and a pyridine ring, which may contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol is C19H18N2O3S. The structural features include:

  • A central phenolic group .
  • A methanesulfonyl substituent.
  • An amino group linked to a pyridine ring .

These functional groups suggest that the compound may exhibit significant chemical reactivity and diverse biological activity.

The biological activity of 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol can be attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar structures may influence signaling pathways related to cancer and inflammation. Techniques like molecular docking and surface plasmon resonance are employed to elucidate these interactions.

Anticancer Activity

Research suggests that compounds structurally similar to 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol exhibit anticancer properties. For instance, derivatives of rigidin have shown potent antiproliferative effects against HeLa cells, impacting microtubulin dynamics and leading to mitotic arrest and cell death .

Compound NameStructural FeaturesBiological Activity
4-(Methanesulfonyl)-N-(pyridin-2-yl)-anilineMethanesulfonamide and aniline moietyAnticancer properties
4-Amino-N-(pyridin-3-yl)-benzene sulfonamideSulfonamide with an amino groupAntimicrobial activity
5-(Methanesulfonyl)-2-pyridinemethanolMethanesulfonamide and alcoholAnti-inflammatory effects

The unique combination of the methanesulfonyl group and the pyridine ring may confer distinct pharmacological properties compared to other similar compounds.

Inhibition Studies

Inhibition studies have shown that compounds in this class can inhibit enzymes involved in critical pathways for cancer cell survival. For example, the inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis through NAMPT inhibition has been linked to the therapeutic potential against various cancers .

Case Studies

  • Antiproliferative Effects : A study highlighted that certain derivatives of rigidin analogues maintained their potency against cancer cells with poor prognoses, demonstrating effectiveness against multidrug-resistant cancers .
  • Molecular Interactions : Molecular docking studies have indicated that 3-({4-(Methanesulfonyl)phenylamino}methyl)phenol could effectively bind to target proteins involved in critical signaling pathways, enhancing its potential as a therapeutic agent.

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